Nitenpyram

描述

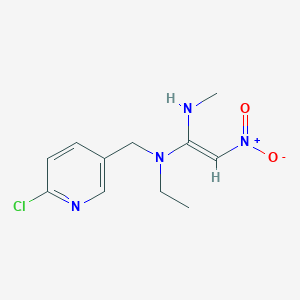

Structure

3D Structure

属性

IUPAC Name |

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRPSFYHXJZSBI-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041080 | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>70.00 °C (>158.00 def F) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.40 at 26 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

150824-47-8, 120738-89-8 | |

| Record name | Nitenpyram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitenpyram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-Nitenpyram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitenpyram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITENPYRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

82 °C | |

| Record name | Nitenpyram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical and chemical properties of Nitenpyram.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram (B241) is a neonicotinoid insecticide widely employed in both agricultural and veterinary applications for the control of sucking insects.[1][2] As a neurotoxin, its mechanism of action involves the irreversible binding to nicotinic acetylcholine (B1216132) receptors (nAChR) in the central nervous system of insects, leading to paralysis and subsequent death.[1][3] This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and a visualization of its mode of action.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid.[4] The commercially available form is predominantly the (E)-isomer, which is recognized for its biological activity and stability.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine | |

| Chemical Formula | C₁₁H₁₅ClN₄O₂ | |

| Molecular Weight | 270.72 g/mol | |

| Melting Point | 82-84 °C (180-183 °F; 355-357 K) | |

| Boiling Point (Predicted) | 417.2 ± 45.0 °C | |

| Density | 1.40 g/mL at 26 °C | |

| Vapor Pressure | 1.1 x 10⁻⁶ mPa (8.2 x 10⁻¹² mmHg) at 20 °C | |

| pKa₁ (Strongest Basic) | 3.1 - 3.5 | |

| pKa₂ | 11.5 | |

| LogP (Octanol/Water Partition Coefficient) | -0.66 | |

| Water Solubility | >570 g/L at 20 °C; 840 g/L at 25°C | |

| Solubility in Organic Solvents (at 20-25°C) | ||

| Chloroform | 700 g/L | |

| Methanol | 670 g/L | |

| Acetone | 290 g/L | |

| Ethanol | 89 g/L | |

| Xylene | 4.5 g/L |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, as well as a general procedure for the determination of its melting point.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine (B1201723) to form an intermediate, which is then further reacted to yield the final product.

Materials:

-

2-chloro-5-chloromethylpyridine

-

Ethylamine

-

1,1-dichloro-2-nitroethylene

-

Monomethylamine

-

Sodium carbonate

-

Tetrabutylammonium (B224687) bromide (catalyst)

Procedure:

-

Intermediate Synthesis (N-ethyl-2-chloro-5-pyridylmethyl amine): React 2-chloro-5-chloromethylpyridine with ethylamine. This reaction can be carried out using water as a solvent and employing phase-transfer catalysis.

-

Condensation and Amination: In a reaction vessel, combine the N-ethyl-2-chloro-5-pyridylmethyl amine intermediate and 1,1-dichloro-2-nitroethylene in dichloromethane with a catalyst such as tetrabutylammonium bromide and an acid binding agent like sodium carbonate.

-

Slowly add an aqueous solution of monomethylamine to the reaction mixture while maintaining temperature control.

-

Allow the reaction to proceed with stirring.

-

Purification: After the reaction is complete, the this compound product can be isolated through extraction, desolventizing, and crystallization.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified this compound solid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of 82-84°C.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting). This range represents the melting point. For a pure sample, this range should be narrow.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be used for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV-VIS detector

-

C18 column (e.g., Zorbax, 250mm x 4.6mm, 5µm particle size)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of Methanol (30%), Acetonitrile (30%), and Water (40%).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: Ambient.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm membrane filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the chromatograms based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Mode of Action

This compound functions as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects. Its mode of action can be summarized as follows:

-

Ingestion and Absorption: Following ingestion by the insect, this compound is rapidly absorbed into the hemolymph.

-

Binding to nAChR: this compound travels to the central nervous system where it binds to the postsynaptic nAChRs. This binding is considered irreversible.

-

Channel Opening and Ion Influx: The binding of this compound to the nAChR opens the ion channel, leading to an influx of cations, primarily sodium ions.

-

Persistent Depolarization: Unlike the natural neurotransmitter acetylcholine, which is quickly broken down by acetylcholinesterase, this compound is not readily metabolized at the synapse. This results in a persistent opening of the nAChR channels and continuous depolarization of the postsynaptic membrane.

-

Nerve Blockage and Paralysis: The constant stimulation of the nerve leads to over-excitation, followed by nerve blockage. This disruption of nerve signal transmission results in the paralysis and eventual death of the insect.

This compound exhibits a higher selectivity for insect nAChRs compared to mammalian receptors, which contributes to its relative safety in veterinary applications.

Visualizations

Logical Relationship of this compound's Properties and Action

Caption: Logical flow from physicochemical properties to the insecticidal action of this compound.

Experimental Workflow for HPLC Analysis

References

Nitenpyram: A Technical Guide on Toxicokinetics and Metabolism in Target Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nitenpyram (B241) is a neonicotinoid insecticide widely utilized in veterinary medicine for its rapid adulticidal action against fleas on cats and dogs. Understanding its toxicokinetics and metabolism is critical for optimizing efficacy and ensuring safety. This document provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key target species. It summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved in its evaluation.

Introduction

This compound ((E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine) is a first-generation neonicotinoid.[1][2] It functions as an agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR), specifically targeting the insect central nervous system.[1][3] This binding blocks neural signaling, leading to paralysis and rapid death of the insect.[3] Its high selectivity for insect nAChRs over mammalian receptors forms the basis of its safety profile in veterinary medicine. Administered orally, it is used for the treatment of flea (notably Ctenocephalides felis) infestations on dogs and cats.

Toxicokinetics of this compound

The disposition of this compound in the body is characterized by rapid absorption and elimination. The primary target species for veterinary applications are dogs and cats, while the intended pharmacological target is the flea.

Absorption

Following oral administration, this compound is absorbed rapidly and extensively from the gastrointestinal tract in both dogs and cats, with bioavailability exceeding 90%. Peak plasma concentrations are typically reached quickly, contributing to its fast onset of action, with effects on fleas observable within 15 to 30 minutes of dosing.

In dogs, the presence of food does not significantly affect absorption. In cats, feeding may slightly delay the time to reach maximum plasma concentration (Tmax) but does not impact the overall extent of absorption or efficacy.

Distribution

Once absorbed into the systemic circulation, this compound is distributed throughout the body. While specific tissue distribution studies are not extensively detailed in the available literature, the compound's effectiveness relies on its presence in the blood, which is ingested by feeding fleas. Review literature suggests that this compound has low protein binding, which would facilitate its distribution out of the vasculature and rapid clearance.

Caption: High-level overview of this compound's ADME pathway in mammals.

Metabolism

The metabolism of this compound exhibits significant species-specific differences.

In Mammals (Cats and Dogs): Product labels for veterinary formulations state that this compound is predominantly eliminated as the unchanged parent molecule. More than 90% of the administered dose is excreted in the urine within one day for dogs and two days for cats, primarily as unmodified this compound. This suggests that hepatic metabolism is not a major route of elimination in these species. This is further supported by studies on aldehyde oxidase (AOX), a cytosolic nitroreductase, which found that dogs and cats have the least effective AOX activity towards neonicotinoids compared to other species like rabbits, mice, or humans, indicating a lower metabolic capacity via this pathway.

In Other Species (Rodents and In Vitro): In contrast, studies in mice have identified several metabolites, suggesting more extensive biotransformation in this species. Bacterial and fungal degradation studies have also elucidated potential metabolic pathways. The primary routes of metabolism involve the reduction of the nitro group and cleavage of the molecule. Key identified metabolites include:

-

CPMA (2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl] amino-2-methylimino acetic acid)

-

CPMF (N-(6-chloro-3-pyridylmethyl)-N-ethyl-N'-methylformamidine)

-

CPF (N-(6-chloro-3-pyridylmethyl)-N-ethylformamide)

In Insects (Drosophila melanogaster): There is strong evidence that this compound acts as a pro-insecticide in some target species. In Drosophila melanogaster, this compound is metabolically activated by a mitochondrial cytochrome P450 enzyme, CYP12A5. This biotransformation results in a product with higher toxicity than the parent compound, a process known as bioactivation. This insect-specific metabolic activation contributes to the compound's high potency against fleas.

Caption: Potential metabolic transformations of this compound across different species.

Excretion

This compound is rapidly and efficiently eliminated from the body. In dogs and cats, the primary route of excretion is via the kidneys into the urine. Over 90% of the dose is cleared within 24 hours in dogs and 48 hours in cats. As noted, the majority of the excreted compound is the parent this compound molecule in these species.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in its primary target veterinary species.

Table 1: Pharmacokinetic Parameters of this compound in Target Species

| Parameter | Dog | Cat | Reference(s) |

|---|---|---|---|

| Bioavailability (Oral) | > 90% | > 90% | |

| Tmax (fasted) | 0.5 - 2 hours (1.2 hours) | 0.5 - 2 hours (0.6 hours) | |

| Elimination Half-Life (t½) | ~2.8 - 4 hours | ~7.7 - 8 hours | |

| Primary Excretion Route | Urine (>90%) | Urine (>90%) |

| Excreted Form | Mainly Unchanged | Mainly Unchanged | |

Note: Values in parentheses represent data from a specific study for comparison.

Table 2: Known Metabolites of this compound

| Metabolite | Full Name | Species / System Observed | Reference(s) |

|---|---|---|---|

| CPMA | 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl] amino-2-methylimino acetic acid | Bacillus thuringiensis | |

| CPMF | N-(6-chloro-3-pyridylmethyl)-N-ethyl-N'-methylformamidine | Bacillus thuringiensis | |

| CPF | N-(6-chloro-3-pyridylmethyl)-N-ethylformamide | Bacillus thuringiensis |

| Bioactivated Metabolite | Not structurally defined | Drosophila melanogaster | |

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary. However, based on standard methodologies in pharmacokinetics and analytical chemistry, the following sections outline the protocols used to generate the data presented.

Protocol: In Vivo Pharmacokinetic Study in Dogs/Cats

This protocol describes a generalized procedure for determining the pharmacokinetic profile of this compound following oral administration.

-

Animal Selection: Healthy, adult male and female dogs or cats are selected. Animals are fasted overnight prior to dosing but have access to water.

-

Dosing: this compound is administered orally via a tablet at a target dose (e.g., 1.0 mg/kg body weight).

-

Blood Sample Collection: Blood samples (approx. 1-2 mL) are collected from a suitable vein (e.g., cephalic or jugular) into tubes containing an anticoagulant (e.g., heparin or EDTA). Samples are collected at predefined time points: pre-dose (0 hr), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis.

-

Sample Extraction: this compound is extracted from the plasma matrix. A common method is protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant containing the drug is collected. Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for cleaner samples.

-

Analytical Quantification: The concentration of this compound in the extracted samples is determined using a validated High-Performance Liquid Chromatography (HPLC) with UV or Tandem Mass Spectrometry (LC-MS/MS) detection.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Protocol: In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound.

-

Reagent Preparation: Liver microsomes from the target species (e.g., dog, cat, human) are prepared. A reaction mixture is created containing phosphate (B84403) buffer, microsomes (e.g., 0.5 mg/mL), and this compound (e.g., 1-10 µM).

-

Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-generating system (cofactor for CYP450 enzymes). A control incubation without the NADPH system is run in parallel.

-

Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

-

Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of remaining this compound is quantified by LC-MS/MS. The appearance of potential metabolites can also be monitored simultaneously.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life and intrinsic clearance.

Analytical Method: HPLC-UV for this compound Quantification

-

System: High-Performance Liquid Chromatography with a UV-Visible Detector.

-

Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).

-

Mobile Phase: An isocratic mixture of Methanol, Acetonitrile, and Water (e.g., 30:30:40 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration from a standard curve.

Conclusion

The toxicokinetic profile of this compound in dogs and cats is defined by its rapid oral absorption, fast onset of action, and swift elimination, primarily as the unchanged drug in urine. This profile is highly favorable for its intended use as a rapid-kill flea adulticide. Significant metabolic differences exist between mammals and insects, with evidence of metabolic bioactivation in insects contributing to its selective toxicity. The low potential for hepatic metabolism in cats and dogs contributes to its favorable safety profile and minimal drug-drug interactions. Future research could further elucidate the specific transporters involved in its absorption and excretion and fully characterize the structure of the bioactivated metabolite in insects.

References

The Neurotoxicology of Nitenpyram: An In-depth Examination of its Pharmacodynamics in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram (B241) is a neonicotinoid insecticide widely utilized in agriculture and veterinary medicine for the control of piercing-sucking insects.[1][2] Its efficacy stems from its potent and selective action on the insect central nervous system (CNS).[2][3] As a neurotoxin, this compound offers rapid knockdown of target pests, making it a valuable tool in integrated pest management programs.[4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in insects, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Mechanism of Action: Targeting the Insect Nicotinic Acetylcholine (B1216132) Receptor

The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the insect CNS. This compound acts as an agonist at these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).

The binding of this compound to the insect nAChR is characterized by high affinity and selectivity. This selectivity is a key feature of neonicotinoids, rendering them significantly more toxic to insects than to mammals. The interaction is considered essentially irreversible, leading to a sustained and uncontrolled stimulation of the postsynaptic neuron.

This prolonged activation of nAChRs results in a continuous influx of cations, primarily sodium and to a lesser extent calcium, into the neuron. The persistent depolarization of the neuronal membrane leads to hyperexcitation, characterized by tremors and uncoordinated movements. Ultimately, this leads to paralysis and the death of the insect.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound at the insect synapse.

Quantitative Efficacy of this compound

The insecticidal activity of this compound varies across different insect species. The following tables summarize key quantitative data, including median lethal dose (LD50), median lethal concentration (LC50), and inhibitory concentrations (IC50), providing a comparative look at its potency.

| Parameter | Species | Value | Reference |

| IC50 | Musca domestica (housefly) head homogenates | 2 nM | |

| IC50 | Insect nAChR | 14 nM | |

| Ki | Aplysia californica AChBP | 180-808 nM |

Table 1: In Vitro Efficacy of this compound

| Species | Life Stage | LC50 | Exposure Time | Reference |

| Drosophila melanogaster | 3rd Instar Larvae | 7.12 µg/mL | 24 hours | |

| Drosophila melanogaster | Adult | 38.07 µg/mL | 24 hours | |

| Culex quinquefasciatus (Southern house mosquito) | Not specified | 0.493 µg/mL | Not specified | |

| Bemisia tabaci (Whitefly) | Adult | Not specified | 48 hours | |

| Aphis gossypii (Cotton aphid) | Not specified | Not specified | Not specified |

Table 2: Lethal Concentrations (LC50) of this compound for Various Insect Species

| Species | LD50 | Reference | | :--- | :--- | | Apis mellifera (Honey bee) | 0.138 µ g/bee (topical) | |

Table 3: Lethal Dose (LD50) of this compound

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Insect Toxicity Bioassay (Leaf-Dipping Method)

This protocol is adapted from methodologies used for assessing the toxicity of insecticides against sucking insects like whiteflies and aphids.

Objective: To determine the LC50 of this compound against a target insect species.

Materials:

-

This compound stock solution of known concentration.

-

Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100).

-

Host plant leaves (e.g., cotton, cabbage).

-

Petri dishes lined with moistened filter paper.

-

Fine camel-hair brush.

-

Beakers.

-

Adult insects of a uniform age.

Procedure:

-

Prepare a series of this compound dilutions from the stock solution using the surfactant-containing distilled water. A control solution with only distilled water and surfactant should also be prepared.

-

Dip individual host plant leaves into each test solution for 10-20 seconds with gentle agitation to ensure complete coverage.

-

Allow the treated leaves to air-dry for approximately 1-2 hours.

-

Place one treated leaf in each Petri dish.

-

Introduce a known number of adult insects (e.g., 20-30) into each Petri dish using a fine camel-hair brush.

-

Seal the Petri dishes and incubate them at a constant temperature and photoperiod (e.g., 25±1°C, 16:8 L:D).

-

Assess mortality after a defined period (e.g., 24, 48, or 72 hours). Insects that are unable to move when prodded with the brush are considered dead.

-

Record the number of dead insects for each concentration and the control.

-

Correct for control mortality using Abbott's formula if necessary.

-

Analyze the data using probit analysis to determine the LC50 value and its 95% confidence limits.

Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of this compound to insect nAChRs, based on standard receptor binding assay procedures.

Objective: To determine the inhibitory constant (Ki) of this compound for insect nAChRs.

Materials:

-

Insect membrane preparation expressing nAChRs (e.g., from housefly heads).

-

Radiolabeled ligand (e.g., [³H]-imidacloprid or a suitable [³H]-nitenpyram if available).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare insect membranes by homogenizing the tissue (e.g., insect heads) in ice-cold buffer and centrifuging to pellet the membranes. Resuspend the pellet in fresh buffer.

-

In test tubes, combine the insect membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

For determining total binding, omit the unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a suitable unlabeled ligand (e.g., nicotine (B1678760) or imidacloprid).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 of this compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol describes the heterologous expression of insect nAChRs in Xenopus oocytes and subsequent electrophysiological recording to characterize the effects of this compound.

Objective: To measure the electrophysiological response of insect nAChRs to this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the insect nAChR of interest.

-

Microinjection apparatus.

-

TEVC setup (amplifier, headstages, micromanipulators, perfusion system).

-

Glass microelectrodes.

-

3 M KCl solution.

-

Recording solution (e.g., ND96).

-

This compound solutions of varying concentrations.

Procedure:

-

Surgically harvest oocytes from an anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with the cRNA encoding the insect nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply this compound at various concentrations via the perfusion system.

-

Record the inward current elicited by the application of this compound.

-

Wash the oocyte with the recording solution between applications to allow for recovery.

-

Construct a dose-response curve from the recorded currents at different this compound concentrations and determine the EC50.

Experimental Workflow for Pharmacodynamic Assessment

The following diagram outlines a typical workflow for the comprehensive pharmacodynamic evaluation of an insecticide like this compound.

Conclusion

This compound's potent insecticidal activity is a direct result of its specific and high-affinity interaction with insect nicotinic acetylcholine receptors. This interaction triggers a cascade of events, leading to the rapid paralysis and death of the target insect. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of insecticide science and development. Further research into the nuances of this compound's interaction with different nAChR subtypes and the elucidation of resistance mechanisms will be crucial for the continued effective and sustainable use of this important insecticide.

References

Nitenpyram's Binding Affinity for Insect Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram (B241) is a neonicotinoid insecticide highly effective against a wide range of sucking insect pests.[1] Its mode of action is the agonistic binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and eventual death of the insect.[1] This technical guide provides an in-depth overview of the binding affinity of this compound for insect nAChRs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. Understanding the specifics of this interaction is crucial for the development of more selective and effective insecticides and for managing insecticide resistance.

Insect nAChRs are ligand-gated ion channels that form pentameric structures from a variety of alpha (α) and beta (β) subunits.[2][3] The specific subunit composition of the nAChR subtype determines its pharmacological properties, including its affinity for insecticides like this compound.[3] This diversity in nAChR subtypes across different insect species presents both a challenge and an opportunity for the development of species-specific pest control agents.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to insect nAChRs can be quantified using several metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). While comprehensive datasets are not always publicly available, the following tables summarize known values for this compound.

| Compound | Receptor/Organism | Parameter | Value (nM) | Reference |

| This compound | Insect nAChR (general) | IC50 | 14 |

Table 1: Inhibitory Concentration of this compound for Insect nAChRs. This table shows the half-maximal inhibitory concentration (IC50) of this compound for general insect nicotinic acetylcholine receptors.

| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |

| This compound | Lsa-nAChR1 | EC50 | low nanomolar | |

| This compound | Lsa-nAChR2 | EC50 | low nanomolar |

Table 2: Effective Concentration of this compound on Lepeophtheirus salmonis nAChR Subtypes. This table presents the half-maximal effective concentration (EC50) of this compound on two specific nAChR subtypes from the salmon louse, Lepeophtheirus salmonis. Both receptors are activated by low nanomolar concentrations of this compound.

Experimental Protocols

The determination of this compound's binding affinity for insect nAChRs relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the Ki and IC50 values of this compound for specific insect nAChRs.

Materials:

-

Insect tissue homogenates or cell lines expressing the nAChR of interest.

-

Radioligand (e.g., [³H]-imidacloprid or [³H]-epibatidine).

-

This compound of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize insect tissues (e.g., heads of flies or aphids) or cultured cells expressing the target nAChR in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Wash the pellet and resuspend in fresh assay buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation with the radioligand at a fixed concentration and varying concentrations of this compound. Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the functional response of nAChRs to the application of a ligand by recording the ion flow across the cell membrane of a Xenopus oocyte expressing the receptor.

Objective: To determine the EC50 value of this compound for specific insect nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the insect nAChR of interest.

-

This compound solutions of varying concentrations.

-

TEVC setup including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.

-

Recording solution (e.g., ND96).

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Ligand Application: Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Data Acquisition: Record the current responses elicited by the application of this compound at a holding potential of, for example, -70 mV.

-

Data Analysis: Measure the peak current amplitude for each this compound concentration. Normalize the responses to the maximum response and plot the normalized current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

nAChR Signaling Pathway

The binding of an agonist like this compound to an insect nAChR initiates a signaling cascade that leads to neuronal excitation.

Caption: nAChR signaling pathway upon this compound binding.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a compound like this compound involves a series of sequential steps, from target preparation to data analysis.

References

- 1. Ligand-gated ion channels as targets of neuroactive insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]

- 3. Ion channels as insecticide targets - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and IUPAC name of Nitenpyram.

An In-depth Technical Guide to Nitenpyram for Researchers and Scientists

Core Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₁H₁₅ClN₄O₂[1][2][3][4] |

| IUPAC Name | (E)-N'-[(6-chloro-3-pyridinyl)methyl]-N'-ethyl-N-methyl-2-nitroethene-1,1-diamine |

| CAS Number | 150824-47-8 |

| Molecular Weight | 270.72 g/mol |

| Class | Neonicotinoid Insecticide |

Mechanism of Action

This compound is a synthetic neonicotinoid that functions as an insect neurotoxin. Its primary mode of action is as an agonist at the postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs) within the central nervous system of insects. By binding to the acetylcholine recognition site, it triggers a persistent influx of cations, such as sodium, leading to the depolarization of the neuronal membrane.

Unlike the endogenous neurotransmitter acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, this compound's binding is irreversible, causing sustained activation of the nAChRs. This overstimulation and subsequent desensitization of the receptors ultimately block neural transmission, resulting in paralysis and death of the insect. This compound exhibits a high degree of selectivity for insect nAChRs, with a reported 3500-fold greater selectivity for insect alpha-4beta-2 nicotinic receptors compared to vertebrate receptors, which contributes to its favorable safety profile in mammals.

References

Nitenpyram: A Technical Review of Its Insecticidal Properties

Introduction

Nitenpyram (B241) is a first-generation neonicotinoid insecticide widely utilized in agricultural and veterinary applications for the control of sucking insect pests.[1][2] As a neurotoxin, it exhibits high selectivity for the insect central nervous system, ensuring rapid and effective insecticidal action with a comparatively lower risk to mammals.[1][3] This technical guide provides an in-depth review of this compound's core insecticidal properties, including its mode of action, efficacy against key pests, and the experimental methodologies used for its evaluation.

Chemical Properties

This compound is a C-nitro compound belonging to the neonicotinoid class. Its chemical structure features a chloropyridinylmethyl group, which is common to many neonicotinoids and crucial for its insecticidal activity. The commercially active form is the (E)-isomer.[4]

-

IUPAC Name: (E)-N1-[(6-Chloropyridin-3-yl)methyl]-N1-ethyl-N′-methyl-2-nitroethene-1,1-diamine

-

CAS Number: 150824-47-8

-

Molecular Formula: C11H15ClN4O2

-

Molecular Weight: 270.72 g/mol

-

Appearance: Pale yellow crystalline solid

-

Solubility: Highly soluble in water

Mode of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

This compound functions as a systemic insecticide with both contact and stomach action. Its primary mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs) within the postsynaptic membrane of the insect's central nervous system.

As an agonist, this compound binds irreversibly to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). This binding locks the receptor's ion channel in an open state, permitting an uncontrolled flow of ions. The resulting continuous nerve stimulation and depolarization lead to hyperexcitation, paralysis, and ultimately, the death of the insect.

This compound demonstrates a significantly higher binding affinity for insect nAChRs compared to their mammalian counterparts, which is a key factor in its selective toxicity.

Insecticidal Spectrum and Efficacy

This compound is effective against a broad spectrum of sucking insects in both agricultural and veterinary contexts. Target pests include aphids, whiteflies, thrips, leafhoppers, and jassids on crops like rice, cotton, vegetables, and fruits. It is also widely used for the rapid control of adult flea infestations on cats and dogs.

Quantitative Efficacy Data

The efficacy of an insecticide is commonly expressed by its Lethal Concentration (LC50) or Lethal Dose (LD50). The LC50 represents the concentration of the chemical in a medium that kills 50% of the test population, while the LD50 is the dose required to kill 50% of a population.

| Species | Pest/Organism | Bioassay Type | Value | Unit | Reference(s) |

| Drosophila melanogaster (Fruit Fly) | Adult | 24-h exposure | LC50 = 38.07 | µg/mL | |

| Drosophila melanogaster (Fruit Fly) | 3rd Instar Larvae | 24-h exposure | LC50 = 7.12 | µg/mL | |

| Apis mellifera (Honey Bee) | Adult | Topical | LD50 = 0.138 | µ g/bee | |

| Culex quinquefasciatus (Southern House Mosquito) | Larvae | - | LC50 = 0.493 | µg/mL | |

| Eisenia fetida (Earthworm) | Adult | 14-day exposure | LC50 = 4.34 | mg/kg soil | |

| Ctenocephalides felis (Cat Flea) | Adult (on dogs) | 6-h post-treatment | 96.7% Efficacy | % | |

| Ctenocephalides felis (Cat Flea) | Adult (on cats) | 6-h post-treatment | 95.2% Efficacy | % |

Experimental Protocols: Efficacy Bioassays

Evaluating the toxicity of this compound involves standardized laboratory bioassays. The choice of method depends on the target insect and the intended application.

General Protocol for a Leaf-Dip Bioassay (for Sucking Insects)

This method is common for evaluating insecticides against pests like aphids and whiteflies.

-

Preparation of Test Solutions: A series of graded concentrations of this compound are prepared using a suitable solvent and surfactant. A control solution (solvent and surfactant only) is also prepared.

-

Host Plant Material: Leaves from a suitable host plant (e.g., cotton for aphids) are excised.

-

Treatment Application: Each leaf is individually dipped into a test concentration or the control solution for a standardized period (e.g., 10-20 seconds) and then allowed to air dry.

-

Insect Infestation: Once dry, the treated leaves are placed in petri dishes or ventilated containers. A known number of test insects (e.g., 20-30 adult aphids) are then transferred onto each leaf.

-

Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, specific humidity and photoperiod).

-

Mortality Assessment: Mortality is recorded at specific time intervals, typically after 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.

-

Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its corresponding 95% confidence limits.

Metabolism

The in-vivo metabolism of this compound is not fully characterized, but it is understood that cytochrome P450 monooxygenases (P450s) play a significant role. In some insect species, the upregulation of P450 genes can lead to increased metabolism of this compound before it reaches its target site, which is a mechanism of resistance.

Interestingly, studies in Drosophila melanogaster suggest that metabolism by a specific mitochondrial P450 enzyme (CYP12A5) results in a metabolic product that is more toxic than the parent this compound compound, a process known as bioactivation. In mammals, this compound is absorbed rapidly after oral administration and is also rapidly eliminated, primarily as metabolites in the urine, with a half-life of approximately 3 hours in dogs and 8 hours in cats.

References

- 1. Determination of neonicotinoid pesticides this compound and dinotefuran by electroanalytical methods [explorationpub.com]

- 2. Short exposure to this compound pesticide induces effects on reproduction, development and metabolic gene expression profiles in Drosophila melanogaster (Diptera: Drosophilidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (Ref: CGA 246916) [sitem.herts.ac.uk]

Methodological & Application

Nitenpyram: Application Notes and Protocols for Controlling Agricultural Sucking Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram (B241) is a first-generation neonicotinoid insecticide highly effective against a broad spectrum of sucking pests in agriculture.[1] Its systemic and translaminar activity, coupled with contact and stomach action, provides robust protection for a variety of crops.[2] As a neurotoxin, this compound acts as an agonist on the insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to rapid paralysis and mortality of target pests.[3][4] This document provides detailed application notes, experimental protocols, and quantitative efficacy data for the use of this compound in controlling key agricultural sucking pests.

Mode of Action

This compound selectively binds to and activates the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3] This binding is much stronger and more persistent than that of the natural neurotransmitter, acetylcholine. The continuous stimulation of the nAChRs leads to an uncontrolled influx of ions, resulting in the hyperexcitation of nerve cells, followed by paralysis and eventual death of the insect.

Signaling Pathway of this compound

Caption: this compound's agonistic binding to nAChRs leads to nerve overstimulation.

Target Pests and Efficacy

This compound is effective against a wide range of sucking pests, including aphids, whiteflies, thrips, leafhoppers, and planthoppers. The following tables summarize the lethal concentration (LC50) values and field efficacy data for this compound against several key agricultural pests.

Table 1: Laboratory Bioassay Efficacy of this compound (LC50 Values)

| Pest Species | Life Stage | Bioassay Method | LC50 (mg/L) | Exposure Time (h) | Reference(s) |

| Aphis gossypii (Cotton Aphid) | Adult | Leaf-dip | 28.62 | 48 | |

| Acyrthosiphon gossypii | Adult | Leaf-dip | 10.12 | 48 | |

| Nilaparvata lugens (Brown Planthopper) | 1st & 2nd Instar | Rice-stem dipping | 0.27 | 48 | |

| Nilaparvata lugens (Brown Planthopper) | 1st & 2nd Instar | Rice-stem dipping | 0.11 | 72 | |

| Nilaparvata lugens (Brown Planthopper) | 3rd & 4th Instar | Rice-stem dipping | 0.23 | 72 | |

| Frankliniella occidentalis (Western Flower Thrips) | Larvae | Glass-vial | >1.0 | - |

Table 2: Field Efficacy of this compound Against Sucking Pests

| Pest Species | Crop | Application Method | Application Rate | Efficacy (% Mortality/Reduction) | Days After Treatment | Reference(s) |

| Aphis gossypii | Cotton | Foliar Spray | - | >90% reduction | 14 | |

| Bemisia tabaci (Whitefly) | Brinjal | Foliar Spray | - | 75% reduction | - | |

| Amrasca biguttula biguttula (Jassid) | Cotton | Foliar Spray | 100 gm/acre | 73.80% reduction | 7 | |

| Whiteflies & Thrips | Cotton | Foliar Spray | 100 gm/acre | Significant reduction | 7 | |

| Aphis gossypii | Cotton | Seed Treatment | 3 g a.i./kg seed | Effective control throughout seedling stage | - |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data on insecticide efficacy. The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Leaf-Dip Bioassay for Aphids

This protocol is adapted from established methods for determining the toxicity of systemic insecticides to aphids.

Objective: To determine the median lethal concentration (LC50) of this compound against aphids.

Materials:

-

Technical grade this compound (≥95% purity)

-

Acetone (B3395972) (analytical grade)

-

Triton X-100 or similar surfactant

-

Distilled water

-

Host plant leaves (e.g., cotton, faba bean)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Fine camel hair brush

-

Micropipettes

-

Glass vials

-

Vortex mixer

-

Rearing cages for aphids

-

Growth chamber or incubator

Procedure:

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species on untreated host plants in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of technical grade this compound.

-

Dissolve it in acetone to prepare a high-concentration stock solution (e.g., 1000 mg/L). Store in a sealed glass vial at 4°C.

-

-

Preparation of Test Solutions:

-

Prepare a series of at least five serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface.

-

A control solution should be prepared with only distilled water and the surfactant.

-

-

Leaf Treatment:

-

Select healthy, fully expanded leaves from untreated host plants.

-

Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

-

Place the treated leaves on filter paper to air dry for 1-2 hours.

-

-

Insect Exposure:

-

Place a treated leaf, abaxial side up, in each Petri dish lined with moist filter paper to prevent desiccation.

-

Using a fine camel hair brush, carefully transfer 20-30 adult apterous aphids onto each treated leaf.

-

Seal the Petri dishes with ventilated lids.

-

-

Incubation and Data Collection:

-

Incubate the Petri dishes under the same conditions used for insect rearing.

-

Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded with the brush are considered dead.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it is between 5% and 20%.

-

Perform probit analysis on the mortality data to calculate the LC50 values and their 95% confidence intervals.

-

Experimental Workflow for Leaf-Dip Bioassay

Caption: A typical workflow for conducting a leaf-dip bioassay with this compound.

Protocol 2: Foliar Spray Application in Field Trials

This protocol outlines a general procedure for evaluating the field efficacy of this compound applied as a foliar spray.

Objective: To assess the percentage of pest population reduction and the residual activity of this compound under field conditions.

Materials:

-

Commercial formulation of this compound (e.g., 10% soluble liquid, 50% water-dispersible granules)

-

Knapsack sprayer or similar application equipment

-

Water

-

Measuring cylinders and containers

-

Personal protective equipment (PPE)

-

Stakes and flagging tape for plot demarcation

-

Data collection sheets

Procedure:

-

Experimental Design:

-

Select a field with a natural and uniform infestation of the target sucking pest.

-

Use a Randomized Complete Block Design (RCBD) with at least three replications.

-

Demarcate individual plots of a suitable size (e.g., 5m x 4m).

-

-

Treatment Preparation and Application:

-

Calculate the required amount of this compound formulation and water for each plot based on the recommended application rate (e.g., 100 gm/acre).

-

Calibrate the sprayer to ensure uniform coverage.

-

On the day of application, prepare the spray solution and apply it evenly to the crop foliage in each designated plot.

-

Include an untreated control plot (sprayed with water only) in each replication.

-

-

Data Collection:

-

Take pre-treatment counts of the pest population one day before spraying.

-

Record post-treatment pest populations at set intervals (e.g., 1, 3, 7, and 14 days after application).

-

For pests like aphids and jassids, count the number of individuals on a specific number of leaves (e.g., top, middle, bottom) from randomly selected plants within each plot.

-

-

Data Analysis:

-

Calculate the percentage of population reduction for each treatment at each observation interval using Henderson's modification of Abbott's formula.

-

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

Protocol 3: Seed Treatment Efficacy Evaluation

This protocol describes a method to evaluate the systemic activity of this compound applied as a seed treatment.

Objective: To assess the efficacy and persistence of this compound seed treatment in protecting seedlings from sucking pests.

Materials:

-

This compound seed treatment formulation

-

Crop seeds (e.g., cotton, rice)

-

Container for seed treatment

-

Pots or field plots for planting

-

Cages for insect infestation (if in a controlled environment)

Procedure:

-

Seed Treatment:

-

Calculate the required amount of this compound formulation based on the seed weight (e.g., 3 g a.i./kg seed).

-

In a suitable container, mix the seeds with the formulation until the seeds are uniformly coated. A sticker or polymer may be used to improve adherence.

-

Allow the treated seeds to air dry in the shade before sowing.

-

-

Planting and Growth:

-

Sow the treated and untreated (control) seeds in pots or designated field plots.

-

Maintain the plants under standard agronomic practices.

-

-

Insect Infestation and Data Collection:

-

For laboratory/greenhouse studies, infest the seedlings at different time points (e.g., 7, 14, 21 days after emergence) with a known number of target pests.

-

For field studies, monitor the natural pest infestation.

-

Record pest mortality or population density on the plants at regular intervals.

-

-

Data Analysis:

-

Compare the pest populations on plants grown from this compound-treated seeds with those on control plants.

-

Calculate the percentage of control efficacy over time to determine the persistence of the treatment.

-

Resistance Management

The development of insecticide resistance is a significant concern for all chemical classes, including neonicotinoids. To delay the onset of resistance to this compound, it is crucial to implement a robust resistance management strategy.

Logical Flow for this compound Resistance Management

Caption: A decision-making flow for sustainable use of this compound.

Key Principles for Resistance Management:

-

Rotate Insecticides: Avoid the repeated and exclusive use of this compound or other neonicotinoids. Rotate with insecticides from different IRAC (Insecticide Resistance Action Committee) groups with different modes of action.

-

Use Recommended Rates: Applying insecticides at rates lower than recommended can lead to the survival of less susceptible individuals, promoting resistance.

-

Integrate Pest Management (IPM): Combine chemical control with other pest management tactics, such as biological control, cultural practices, and the use of resistant crop varieties.

-

Monitor for Resistance: Regularly monitor pest populations for any signs of reduced susceptibility to this compound using bioassays.

Conclusion

This compound remains a valuable tool for the management of agricultural sucking pests. Its rapid action and systemic properties provide effective control. However, to ensure its long-term efficacy, it is imperative that researchers and pest management professionals adhere to sound experimental practices and integrated resistance management strategies. The protocols and data presented in this document are intended to serve as a comprehensive resource for the scientific community engaged in the study and application of this important insecticide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. neptjournal.com [neptjournal.com]

- 4. The minimally effective dosages of this compound and thiamethoxam seed treatments against aphids (Aphis gossypii Glover) and their potential exposure risks to honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitenpyram: Dosage and Administration in Research Animals

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram (B241) is a neonicotinoid insecticide widely used in veterinary medicine for the rapid control of flea infestations in companion animals.[1] Its mechanism of action involves the agonistic binding to insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to rapid paralysis and death of the parasites.[2] In the research setting, this compound serves as a valuable tool for studying ectoparasite control, neurotoxicology, and drug metabolism. These application notes provide detailed information on the dosage, administration, and relevant protocols for the use of this compound in various research animal models.

Data Presentation

Table 1: Recommended Dosages and Efficacy in Target and Research Animals

| Animal Species | Route of Administration | Recommended Dose | Efficacy | Time to Efficacy | Citation |

| Cat | Oral | ≥ 1 mg/kg | >95% flea kill | 95.2% efficacy at 6 hours | [3][4] |

| Dog | Oral | ≥ 1 mg/kg | >96% flea kill | 96.7% efficacy at 6 hours | [3] |

| Rat | Oral | Dose-dependent | Not applicable for flea control | Not applicable |

Table 2: Pharmacokinetic Parameters of this compound

| Animal Species | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (T½) (hours) | Citation |

| Cat | 0.5 - 2 | 4327 (± 8656) | ~8 | |

| Dog | 0.5 - 2 | 4787 (± 782) | ~4 |

Table 3: Acute Toxicity (LD50) of this compound

| Animal Species | Route of Administration | LD50 | Citation |

| Rat (male) | Oral | 1680 mg/kg | |

| Rat (female) | Oral | 1575 mg/kg | |

| Rat (male/female) | Dermal | >2000 mg/kg |

Signaling Pathway

This compound's primary mode of action is the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding mimics the action of the neurotransmitter acetylcholine (ACh), but with a much stronger and more persistent effect. The continuous stimulation of these receptors leads to an uncontrolled influx of ions into the postsynaptic neuron, resulting in depolarization, hyperexcitation, paralysis, and ultimately, the death of the insect.

This compound's agonistic action on insect nicotinic acetylcholine receptors.

Experimental Protocols

Protocol 1: Oral Administration (Gavage) in Rats

This protocol is adapted from standard oral gavage procedures for rodents.

Materials:

-

This compound solution of desired concentration in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

-

Animal scale.

-

Appropriately sized gavage needles (e.g., 18-20 gauge for adult rats).

-

Syringes.

-

Personal Protective Equipment (PPE).

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

-

Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle. Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Substance Administration: Once the needle is in the correct position, slowly administer the this compound solution.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any adverse effects such as respiratory distress or lethargy.

Protocol 2: Subcutaneous (SC) Injection in Rabbits

This protocol is based on standard subcutaneous injection techniques for rabbits.

Materials:

-

Sterile this compound solution for injection.

-

Sterile syringes and needles (e.g., 23-25 gauge).

-

Animal restraint device or assistance for handling.

-

70% ethanol (B145695) or other skin disinfectant.

-

PPE.

Procedure:

-

Animal Preparation: Weigh the rabbit to calculate the accurate dose.

-

Site Preparation: Restrain the rabbit and locate the injection site, typically the loose skin over the shoulders (scruff). Swab the area with a disinfectant.

-

Injection: Tent the skin and insert the needle into the subcutaneous space. Aspirate to ensure a blood vessel has not been entered.

-

Substance Administration: Inject the this compound solution slowly.

-

Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any signs of discomfort or local reaction.

Protocol 3: Intraperitoneal (IP) Injection in Hamsters

This protocol is adapted from standard intraperitoneal injection procedures for small rodents.

Materials:

-

Sterile this compound solution.

-

Sterile syringes and needles (e.g., 23-27 gauge).

-

Animal handling equipment.

-

Disinfectant for the injection site.

-

PPE.

Procedure:

-

Animal Preparation: Determine the correct dose based on the hamster's body weight.

-

Restraint and Site Selection: Restrain the hamster and tilt it slightly head-down to move the abdominal organs forward. The injection is typically given in the lower right or left abdominal quadrant to avoid the cecum and bladder.

-

Injection: After disinfecting the site, insert the needle at a shallow angle into the peritoneal cavity. Aspirate to check for the presence of urine or intestinal contents.

-

Substance Administration: If aspiration is clear, inject the this compound solution.

-

Monitoring: Return the hamster to its cage and observe for any signs of pain, distress, or abdominal complications.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo study evaluating the efficacy of this compound for flea control in a research setting.

Workflow for an in-vivo flea efficacy study.

References

In Vitro Assays for Studying Nitenpyram Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram (B241) is a neonicotinoid insecticide widely used in veterinary medicine and agriculture for its potent activity against various insect pests.[1][2] Its mechanism of action involves the agonistic binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to persistent receptor activation, paralysis, and eventual death of the insect.[1][3] Due to its high selectivity for insect nAChRs over their mammalian counterparts, this compound offers a favorable safety profile for non-target species.[1]

These application notes provide detailed protocols for three key in vitro assays to evaluate the efficacy of this compound: a competitive radioligand binding assay, a cell-based viability assay, and an electrophysiological assay using Xenopus oocytes. These assays are fundamental tools for researchers in insecticide discovery and development, enabling the determination of binding affinities, cellular toxicity, and functional receptor modulation.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to insect nAChRs by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for nAChR studies is [³H]-epibatidine.

Data Presentation

| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Reference |

| Triflumezopyrim | Aphid nAChR | [³H]imidacloprid | 43 | |

| This compound | - | - | Data not found | - |

Note: While a specific Kᵢ value for this compound in a competitive binding assay was not identified in the search results, the provided data for Triflumezopyrim, another nAChR modulator, illustrates the type of data generated from this assay. Researchers would perform this assay to determine the Kᵢ of this compound.

Experimental Protocol

Materials:

-

Insect cell line expressing the target nAChR (e.g., Sf9 cells) or membrane preparations from target insect tissues.

-

[³H]-epibatidine (radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture insect cells (e.g., Sf9) expressing the desired nAChR subtype.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a microcentrifuge tube, add a fixed amount of membrane preparation.

-

Add a fixed concentration of [³H]-epibatidine.

-

Add varying concentrations of unlabeled this compound (competitor).

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).

-